2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a phthalimide moiety and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a suitable alkylating agent to introduce the ethyl group. The final step involves the cyclization of the intermediate with a tetrahydropyran derivative under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with molecular targets through its functional groups. The phthalimide moiety can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The tetrahydropyran ring can enhance the compound’s stability and solubility, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: This compound shares the phthalimide moiety but lacks the tetrahydropyran ring, making it less complex and potentially less versatile.
N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide: This compound features a thiophene ring instead of the tetrahydropyran ring, which may alter its reactivity and applications.
Uniqueness
2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of both the phthalimide moiety and the tetrahydropyran ring allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C16H16N2O3 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C16H16N2O3/c17-10-11-6-8-21-12(9-11)5-7-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-4,11-12H,5-9H2 |
InChI Key |
BGKVJHPDSRYUTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1C#N)CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.